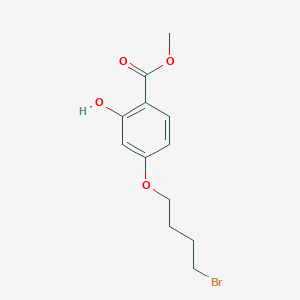
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a bromobutoxy group attached to the benzene ring, which is further substituted with a hydroxy group and a methyl ester. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as azides, amines, or thiols.
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Esterification and hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can participate in transesterification reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Esterification and hydrolysis: Acidic or basic catalysts are used for these reactions, with solvents like methanol or water.
Major Products Formed
Nucleophilic substitution: Formation of azido, amino, or thio derivatives.
Oxidation: Formation of quinones or other oxidized products.
Esterification and hydrolysis: Formation of corresponding carboxylic acids or different esters.
Aplicaciones Científicas De Investigación
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the bromobutoxy group and has different reactivity and applications.
Methyl 4-(4-chlorobutoxy)-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Methyl 4-(4-iodobutoxy)-2-hydroxybenzoate: Contains an iodine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H15BrO4 |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
methyl 4-(4-bromobutoxy)-2-hydroxybenzoate |
InChI |
InChI=1S/C12H15BrO4/c1-16-12(15)10-5-4-9(8-11(10)14)17-7-3-2-6-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Clave InChI |
BNBDDZSEYBKYFZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)OCCCCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


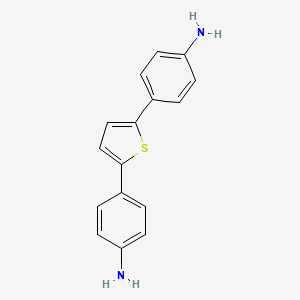

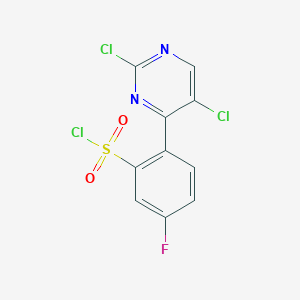
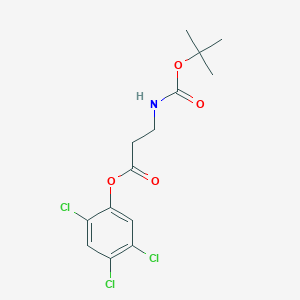

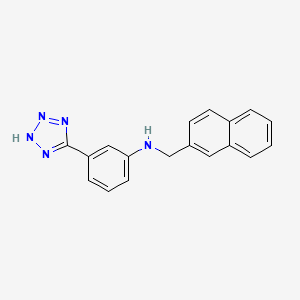
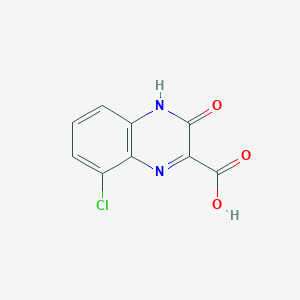
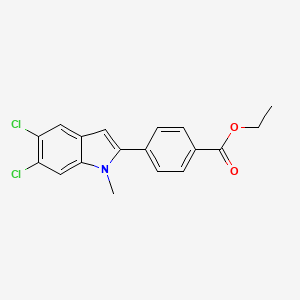
![3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13874967.png)
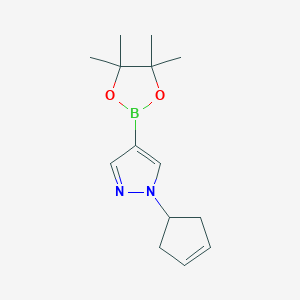
![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)

![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)

